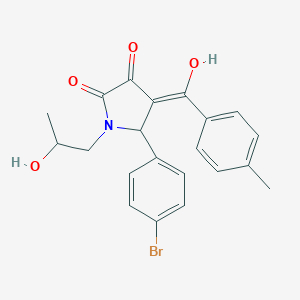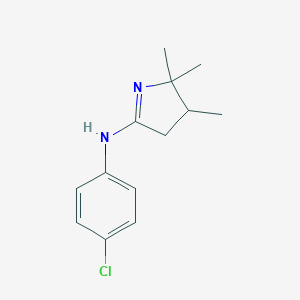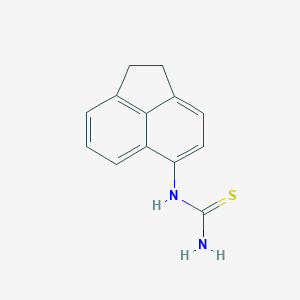
5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPP and is a pyrrole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BHPP as an anticancer agent is not well understood. However, it has been suggested that BHPP induces apoptosis in cancer cells by activating the caspase pathway. BHPP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
BHPP has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in vitro. However, further studies are required to determine the long-term effects of BHPP on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
BHPP has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. However, BHPP has some limitations such as its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of BHPP. One area of research could be the optimization of the synthesis method to improve the yield and purity of BHPP. Another area of research could be the development of new applications for BHPP in materials science and organic electronics. Furthermore, the mechanism of action of BHPP as an anticancer agent needs to be further elucidated, and its potential for use in clinical trials needs to be explored.
Conclusion:
In conclusion, BHPP is a chemical compound that has shown potential for use in various fields such as medicinal chemistry, materials science, and organic electronics. The synthesis of BHPP is straightforward, and it has a low toxicity profile. Further studies are required to determine the long-term effects of BHPP on living organisms and to explore its potential for use in clinical trials.
Méthodes De Synthèse
The synthesis of BHPP involves the reaction of 4-bromobenzaldehyde with 2-hydroxypropionaldehyde to form 4-bromo-3-formyl-1-butanol. This intermediate is then reacted with 4-methylbenzoyl chloride to form the corresponding ester. Finally, the ester is reacted with pyrrole in the presence of a base to yield BHPP.
Applications De Recherche Scientifique
BHPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPP has shown promising results as an anticancer agent and has been tested against various cancer cell lines. In materials science, BHPP has been used as a building block for the synthesis of organic semiconductors and has shown potential for use in organic photovoltaics. In organic electronics, BHPP has been used as a dopant for the synthesis of conductive polymers.
Propriétés
Formule moléculaire |
C21H20BrNO4 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20BrNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
Clé InChI |
NVSOCAYWLXGSBO-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)






![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)

